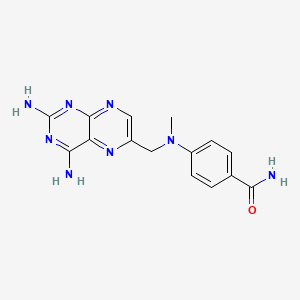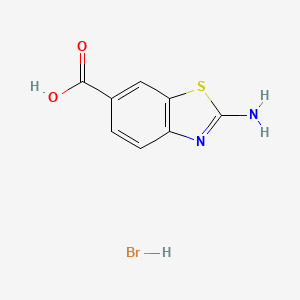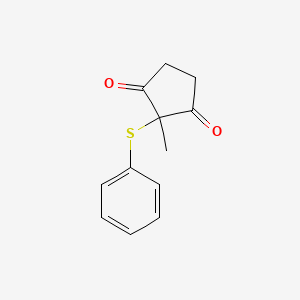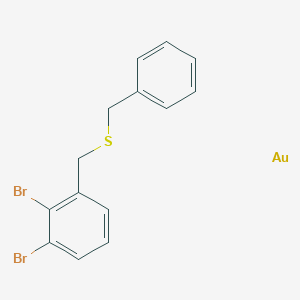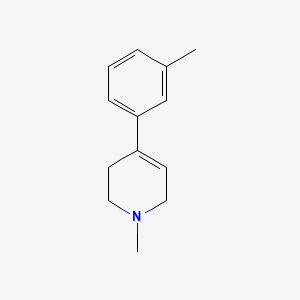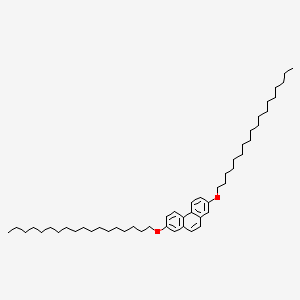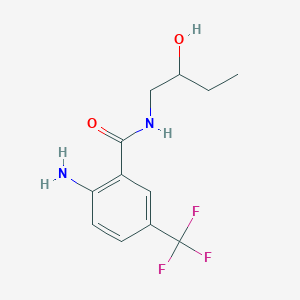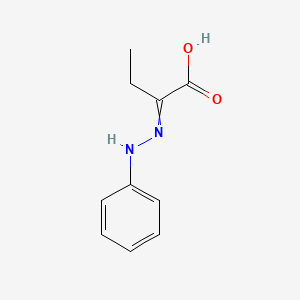
2-(2-Phenylhydrazinylidene)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(2-Phenylhydrazinylidene)butanoic acid typically involves the reaction of phenylhydrazine with an appropriate keto acid or ester. One common synthetic route includes the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the desired acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-(2-Phenylhydrazinylidene)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in combating antibiotic-resistant bacterial infections.
Wirkmechanismus
The mechanism of action of 2-(2-Phenylhydrazinylidene)butanoic acid, particularly its derivatives, involves the inhibition of sortase A transpeptidase. This enzyme is crucial for the virulence of Gram-positive bacteria, as it facilitates the anchoring of surface proteins to the bacterial cell wall. The compound inhibits this enzyme by binding to its active site, preventing the cleavage and transpeptidation steps necessary for protein anchoring .
Vergleich Mit ähnlichen Verbindungen
2-(2-Phenylhydrazinylidene)butanoic acid can be compared with other similar compounds, such as:
3-oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acid: This derivative has shown higher inhibitory activity against sortase A transpeptidase.
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate: Another related compound used in similar applications.
The uniqueness of this compound lies in its specific structure, which allows for versatile modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
70263-59-1 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(phenylhydrazinylidene)butanoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-2-9(10(13)14)12-11-8-6-4-3-5-7-8/h3-7,11H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
BSXWVZKFHYNKAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NNC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


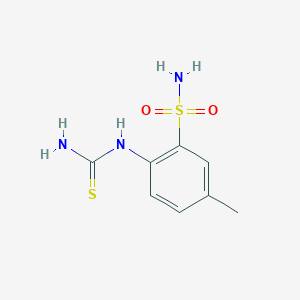
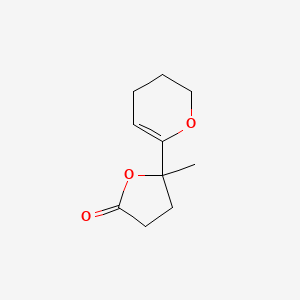
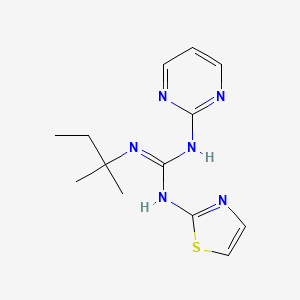

![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
